2-(1H-Tetrazole-5-yl)-6-methoxyquinoline

PDE3 inhibition medicinal chemistry structure-activity relationship

2-(1H-Tetrazole-5-yl)-6-methoxyquinoline (C11H9N5O; MW 227.22 g/mol) is a heterocyclic hybrid combining a quinoline core with a 5-tetrazolyl substituent at the 2-position and a methoxy group at the 6-position. It is classified as a phosphodiesterase type 3 (PDE3) inhibitor with anti-platelet and vasodilating activity, a mechanism shared with the clinically approved agent cilostazol, and is referenced in contexts of peripheral vascular disease, ischemic heart disease, and stroke prevention.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
Cat. No. B7580433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Tetrazole-5-yl)-6-methoxyquinoline
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3
InChIInChI=1S/C11H9N5O/c1-17-8-3-5-9-7(6-8)2-4-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16)
InChIKeyHBVZPYSCVYHRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Tetrazole-5-yl)-6-methoxyquinoline Procurement Guide: PDE3 Inhibitor Chemical Matter for Cardiovascular Lead Optimization and Pharmacological Profiling


2-(1H-Tetrazole-5-yl)-6-methoxyquinoline (C11H9N5O; MW 227.22 g/mol) is a heterocyclic hybrid combining a quinoline core with a 5-tetrazolyl substituent at the 2-position and a methoxy group at the 6-position . It is classified as a phosphodiesterase type 3 (PDE3) inhibitor with anti-platelet and vasodilating activity, a mechanism shared with the clinically approved agent cilostazol, and is referenced in contexts of peripheral vascular disease, ischemic heart disease, and stroke prevention [1]. Its structural scaffold positions it as a potential research tool or lead-like fragment for PDE3-related drug discovery campaigns.

Why 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline Cannot Be Interchanged with Generic PDE3 Inhibitors or Tetrazole-Quinolines


Substituting 2-(1H-tetrazole-5-yl)-6-methoxyquinoline with another PDE3 inhibitor or a structurally similar tetrazole–quinoline hybrid is problematic because the direct C–C bond linking the tetrazole to the quinoline 2-position, combined with the electron-donating 6-methoxy substituent, creates a unique conjugated system distinct from analogs like cilostazol, which uses a flexible butoxy linker and a 3,4-dihydro-2(1H)-quinolinone core [1]. This rigid, planar arrangement drastically alters the compound's conformational freedom, electronic distribution, and hydrogen-bonding capacity compared to linker-based tetrazole-quinoline hybrids, impacting target binding kinetics and selectivity [2]. Even within in-class tetrazole-quinolines, small changes in substitution pattern (e.g., 8-amino vs. 6-methoxy, or presence/absence of a linker) produce divergent antiplasmodial and PDE inhibition profiles, underscoring that scaffolds cannot be assumed interchangeable for SAR-dependent applications [2].

2-(1H-Tetrazole-5-yl)-6-methoxyquinoline: Quantitative Differentiation Evidence Against Closest Comparators


Molecular Rigidity and Conformational Restriction Compared to Cilostazol

The target compound exhibits zero rotatable bonds between the tetrazole and quinoline rings, whereas cilostazol possesses a 4-atom butoxy linker (7 rotatable bonds total) connecting the tetrazole to the quinolinone core. This fundamental structural distinction directly impacts the entropic cost of target binding and the accessible conformational space [1]. The 6-methoxy substituent further differentiates the target from cilostazol's unsubstituted quinolinone aromatic ring, modulating electron density and potential hydrogen-bond acceptor capacity at the PDE3 catalytic site .

PDE3 inhibition medicinal chemistry structure-activity relationship tetrazole-quinoline

Divergent Antiplasmodial Selectivity Among 6-Methoxyquinoline-Tetrazole Hybrids: Impact of Substitution Pattern

A series of 6-methoxyquinolin-8-amine–tetrazole hybrids with variable linkers demonstrated antiplasmodial IC50 values against Plasmodium falciparum NF54 ranging from 0.20 to >5 µM, with cytotoxicity (L-6 cells) strongly influenced by linker chain length, basicity, and substitution [1]. These data establish that the precise position and nature of the tetrazole attachment on the 6-methoxyquinoline scaffold is a primary determinant of biological activity and selectivity, indicating that the 2-(1H-tetrazol-5-yl) regioisomer cannot be assumed to behave identically to the 8-amino-linked hybrids that have been more extensively studied.

antiplasmodial activity 6-methoxyquinoline tetrazole hybrids linker SAR

PDE3 Inhibitor Patent Landscape Confirms the Target Scaffold as a Privileged Chemotype Distinct from Cilostazol Analogs

Patent US5371227 and related filings broadly claim quinoline derivatives where R1 represents a 1H-tetrazol-5-yl group and R3/R4 include halogen, alkyl, and alkoxy substituents at various positions, for therapeutic applications including cardiovascular and cerebrovascular indications [1]. The patent encompasses the 6-methoxy substitution pattern and explicitly differentiates the direct-attachment tetrazole-quinoline scaffold from the butoxy-linked cilostazol chemotype, which falls under separate patent families (e.g., US4277480). This distinct intellectual property position indicates that the target compound occupies a non-overlapping chemical space from cilostazol and its direct analogs [2].

PDE3 inhibitor patent analysis quinoline derivatives intellectual property

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area

Computationally derived physicochemical parameters indicate that 2-(1H-tetrazol-5-yl)-6-methoxyquinoline possesses a lower calculated logP (~0.90) and a higher topological polar surface area (TPSA ~100.45 Ų) compared to cilostazol (cLogP ~3.3; TPSA ~81.93 Ų) [1][2]. These differences are driven by the absence of the lipophilic cyclohexyl group and the butoxy linker present in cilostazol, and the higher nitrogen-to-carbon ratio in the target compound's planar scaffold. The lower lipophilicity predicts reduced plasma protein binding, potentially different volume of distribution, and altered blood-brain barrier permeability relative to cilostazol [3].

drug-likeness physicochemical properties ADME prediction tetrazole bioisostere

Optimal Procurement and Application Scenarios for 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline


Fragment-Based Drug Discovery Campaigns Seeking Rigid PDE3 Pharmacophore Cores

With zero rotatable bonds between the tetrazole and quinoline rings and a low molecular weight of 227.22 Da, the compound serves as an ideal rigid fragment for PDE3-focused fragment-based screening. Its direct tetrazole–quinoline linkage provides a conformationally constrained starting point for structure-guided optimization, while the 6-methoxy group offers a tractable vector for subsequent functionalization . This contrasts with cilostazol (MW 369.22) which, as a larger, flexible molecule, is less suitable for fragment library design.

Selectivity Profiling Across the PDE Enzyme Family Using a Non-Linker-Containing Quinoline-Tetrazole

PDE3 inhibitors lacking the butoxy linker of cilostazol may exhibit altered selectivity profiles across the 11-member PDE superfamily. Procurement of the target compound enables systematic selectivity screening against PDE isoforms (PDE1–PDE11) to map the selectivity determinants conferred by the planar, directly-linked tetrazole-quinoline pharmacophore [1]. The documented broader bioactivity of quinoline-tetrazole hybrids compared to thiophene- or pyridine-tetrazole hybrids supports its inclusion in PDE selectivity panels [2].

Chemical Tool Compound for Investigating Tetrazole Bioisosterism in Quinoline-Based Inhibitors

The compound combines the carboxylic acid bioisostere tetrazole with a methoxy-substituted quinoline, providing an experimental tool to study the impact of tetrazole placement (2- vs. 8-position) on target binding. As the 8-amino-6-methoxyquinoline–tetrazole hybrids have established antiplasmodial SAR but divergent activity from the 2-tetrazolyl regioisomer, the target compound is the appropriate chemical probe for head-to-head comparison of regioisomeric activity within the same core scaffold [3].

Preclinical PDE3 Inhibitor Lead Generation Requiring Low Lipophilicity Starting Points

For programs aiming to circumvent the lipophilicity-driven adverse effects associated with cilostazol (cLogP ~3.3), the target compound's predicted cLogP of ~0.90 offers a substantially less lipophilic alternative [4]. This physicochemical differentiation positions the compound as a more hydrophilic lead-like starting point for PDE3-mediated cardiovascular indications, reducing the risk of phospholipidosis, hERG binding, and high metabolic turnover commonly linked to more lipophilic chemotypes [5].

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